N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide
CAS No.:
Cat. No.: VC14944162
Molecular Formula: C23H27N3O4S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27N3O4S |
|---|---|
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-N-[2-(5-methoxyindol-1-yl)ethyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C23H27N3O4S/c1-30-20-7-8-22-19(17-20)9-13-25(22)16-12-24-23(27)18-10-14-26(15-11-18)31(28,29)21-5-3-2-4-6-21/h2-9,13,17-18H,10-12,14-16H2,1H3,(H,24,27) |
| Standard InChI Key | ZXKRMDJQWQDTPE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Indole moiety: A bicyclic aromatic system with a methoxy substitution at the 5-position, contributing to electron-rich aromaticity and potential π-π stacking interactions.
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Piperidine ring: A six-membered saturated heterocycle with a carboxamide group at the 4-position, enabling conformational flexibility and hydrogen bonding .
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Sulfonamide group: A phenylsulfonyl substituent linked to the piperidine nitrogen, enhancing solubility and modulating biological activity.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 441.5 g/mol | |
| CAS Number | 1374529-84-6 | |
| Density | Not reported | - |
| Melting/Boiling Points | Not reported | - |
The absence of reported melting/boiling points and density underscores the need for further experimental characterization .
Spectroscopic Characterization
While explicit spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous compounds suggest:
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Mass Spectrometry: A molecular ion peak at m/z 441.5, with fragmentation patterns arising from cleavage of the sulfonamide bond and indole ring .
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UV-Vis Spectroscopy: Absorption maxima near 280–300 nm due to the indole chromophore.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide likely involves multi-step organic reactions, as inferred from related compounds:
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Indole Alkylation:
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Reaction of 5-methoxyindole with 1,2-dibromoethane to introduce the ethyl linker.
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Piperidine Functionalization:
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Sulfonylation of 4-piperidinecarboxamide using benzenesulfonyl chloride.
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Coupling Reaction:
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Amide bond formation between the alkylated indole and sulfonylated piperidine via carbodiimide-mediated coupling.
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Purification typically employs chromatography or recrystallization, though specific conditions remain undocumented.
Chemical Reactivity
The compound’s functional groups dictate its reactivity:
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Piperidine Ring: Susceptible to nucleophilic substitution at the carboxamide group under basic conditions.
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Sulfonamide Group: Hydrolyzes in acidic media to yield sulfonic acid and amine derivatives .
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Indole Moiety: Participates in electrophilic aromatic substitution (e.g., nitration, halogenation) at the 3-position.
Pharmacokinetics and Toxicity
Predictive data based on physicochemical properties suggest:
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Absorption: Moderate oral bioavailability due to the sulfonamide’s polarity.
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Metabolism: Hepatic oxidation of the indole and piperidine moieties via cytochrome P450 enzymes .
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Toxicity: Potential hepatotoxicity from reactive metabolites; requires in vivo validation.
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound’s scaffold offers multiple sites for derivatization:
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Indole Modifications: Introduction of halogens or alkyl groups to enhance receptor affinity.
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Sulfonamide Replacement: Testing alternative sulfonyl groups to improve solubility .
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Piperidine Substituents: Exploring stereochemical variations to optimize target selectivity.
Drug Delivery Considerations
Formulation strategies may include:
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